molecular formula C15H13FN4O3 B11278562 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11278562
M. Wt: 316.29 g/mol
InChI Key: PXDZTKIYCASLSF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines elements of isoxazole, pyridazine, and acetamide

Properties

Molecular Formula

C15H13FN4O3

Molecular Weight

316.29 g/mol

IUPAC Name

2-(3,4-dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazin-6-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C15H13FN4O3/c1-8-13-9(2)23-19-14(13)15(22)20(18-8)7-12(21)17-11-6-4-3-5-10(11)16/h3-6H,7H2,1-2H3,(H,17,21)

InChI Key

PXDZTKIYCASLSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NO1)CC(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoxazole ring, followed by the introduction of the pyridazine moiety. The final step involves the acylation of the resulting intermediate with 2-fluoroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might confer specific advantages.

    Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide: Similar structure but lacks the fluorine atom.

    2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position.

Uniqueness

The presence of the fluorine atom in 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can significantly influence its chemical properties, such as its reactivity and stability. This makes it unique compared to similar compounds without the fluorine atom or with the fluorine atom in a different position.

Biological Activity

The compound 2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a novel derivative that has attracted attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets. The following sections detail specific activities observed in studies.

Inhibition of Acetylcholinesterase (AChE)

Recent studies have shown that derivatives containing the isoxazolo[3,4-d]pyridazine framework can act as inhibitors of acetylcholinesterase (AChE). The inhibition potential was evaluated through various assays:

  • IC50 Values : The synthesized oxazolones exhibited IC50 values ranging from 9 to 246 µM against AChE, indicating varying degrees of inhibition efficacy depending on structural modifications .
  • Mechanism of Action : Molecular docking studies suggested that the binding interactions involve non-covalent interactions with the active site of AChE, contributing to the inhibition observed .

Antibacterial and Antifungal Activity

Some derivatives of this compound have also been tested for their antibacterial and antifungal properties:

  • Activity Spectrum : Preliminary screenings revealed significant antibacterial and antifungal activity across several derivatives, suggesting that modifications to the isoxazolo[3,4-d]pyridazine core enhance these properties .
  • Case Studies : Specific compounds within this class demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Pharmacokinetic Properties

Pharmacokinetic analysis is crucial for understanding the bioavailability and therapeutic potential of new compounds:

  • Blood-Brain Barrier (BBB) Permeability : In silico predictions indicated favorable BBB permeability for certain derivatives, highlighting their potential utility in treating central nervous system disorders .
  • Absorption and Distribution : Studies have suggested that these compounds exhibit good absorption characteristics, which are essential for their efficacy in vivo.

Data Tables

Biological Activity IC50 (µM) Mechanism
AChE Inhibition9 - 246Non-covalent interactions
Antibacterial ActivityVariesDisruption of bacterial cell walls
Antifungal ActivityVariesInhibition of fungal growth

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